molecular formula C9H10F3NO B12950613 (S)-1-(2-(Trifluoromethoxy)phenyl)ethanamine

(S)-1-(2-(Trifluoromethoxy)phenyl)ethanamine

Cat. No.: B12950613
M. Wt: 205.18 g/mol
InChI Key: XDQINUYPIQISSS-LURJTMIESA-N
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Description

“(S)-1-(2-(Trifluoromethoxy)phenyl)ethanamine,” also known as “TFMPE,” is a chiral amine compound. Its chemical structure consists of a phenyl ring with a trifluoromethoxy (CF₃O) substituent and an amino group (NH₂) attached to an ethyl chain. The stereochemistry of the amino group is specified as (S)-configuration.

Preparation Methods

Synthetic Routes::

    Aromatic Nucleophilic Substitution (SNAr): TFMPE can be synthesized via SNAr reaction between 2-(trifluoromethoxy)aniline and an appropriate electrophile (e.g., alkyl halide or acyl chloride). The reaction proceeds under basic conditions, resulting in the formation of TFMPE.

    Resolution of Racemic Mixture: Enantiopure TFMPE can be obtained by resolving the racemic mixture using chiral resolving agents or chromatography.

Industrial Production:: Industrial-scale production of TFMPE involves the SNAr route due to its efficiency and scalability.

Chemical Reactions Analysis

TFMPE undergoes various chemical reactions:

    Oxidation: TFMPE can be oxidized to its corresponding imine or amine oxide.

    Reduction: Reduction of TFMPE yields the corresponding secondary amine.

    Substitution: TFMPE participates in nucleophilic substitution reactions, such as alkylations or acylations. Common reagents include strong bases (e.g., sodium hydride), electrophiles (alkyl halides), and oxidizing agents (e.g., hydrogen peroxide).

Major products:

  • Oxidation: TFMPE imine or amine oxide
  • Reduction: Secondary amine
  • Substitution: Alkylated or acylated TFMPE derivatives

Scientific Research Applications

TFMPE finds applications in various fields:

    Medicine: TFMPE and its derivatives are investigated as potential drugs due to their interactions with neurotransmitter receptors (e.g., serotonin receptors).

    Chemical Synthesis: TFMPE serves as a building block for the synthesis of other compounds.

    Agrochemicals: TFMPE derivatives may have pesticidal properties.

Mechanism of Action

The exact mechanism of TFMPE’s effects depends on its specific target. For example:

    Neurotransmitter Receptors: TFMPE may act as an agonist or antagonist at certain receptors, affecting neurotransmission.

    Enzymes: TFMPE derivatives could inhibit or modulate specific enzymes.

Comparison with Similar Compounds

TFMPE’s uniqueness lies in its trifluoromethoxy group, which imparts distinct chemical properties. Similar compounds include:

    2-(Trifluoromethoxy)aniline: The precursor for TFMPE synthesis.

    Other Chiral Amines: Compare TFMPE’s stereochemistry and functional groups.

Properties

Molecular Formula

C9H10F3NO

Molecular Weight

205.18 g/mol

IUPAC Name

(1S)-1-[2-(trifluoromethoxy)phenyl]ethanamine

InChI

InChI=1S/C9H10F3NO/c1-6(13)7-4-2-3-5-8(7)14-9(10,11)12/h2-6H,13H2,1H3/t6-/m0/s1

InChI Key

XDQINUYPIQISSS-LURJTMIESA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1OC(F)(F)F)N

Canonical SMILES

CC(C1=CC=CC=C1OC(F)(F)F)N

Origin of Product

United States

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